molecular formula C6H14N2S B1477550 1-Ethyl-1-(tetrahydrothiophen-3-yl)hydrazine CAS No. 2097984-77-3

1-Ethyl-1-(tetrahydrothiophen-3-yl)hydrazine

Cat. No.: B1477550
CAS No.: 2097984-77-3
M. Wt: 146.26 g/mol
InChI Key: UADGJKMVJCUCEX-UHFFFAOYSA-N
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Description

1-Ethyl-1-(tetrahydrothiophen-3-yl)hydrazine is an organic compound with the molecular formula C6H14N2S It features a hydrazine functional group attached to a tetrahydrothiophene ring, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1-(tetrahydrothiophen-3-yl)hydrazine typically involves the reaction of tetrahydrothiophene derivatives with ethylhydrazine. One common method includes the nucleophilic substitution reaction where tetrahydrothiophene is reacted with ethylhydrazine under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-(tetrahydrothiophen-3-yl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler hydrazine derivatives.

    Substitution: Various substituted hydrazine derivatives depending on the reagents used.

Scientific Research Applications

1-Ethyl-1-(tetrahydrothiophen-3-yl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-(tetrahydrothiophen-3-yl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. The tetrahydrothiophene ring may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-Methyl-1-(tetrahydrothiophen-3-yl)hydrazine
  • 1-Propyl-1-(tetrahydrothiophen-3-yl)hydrazine
  • 1-Butyl-1-(tetrahydrothiophen-3-yl)hydrazine

Uniqueness: 1-Ethyl-1-(tetrahydrothiophen-3-yl)hydrazine is unique due to its specific ethyl substitution, which can influence its reactivity and biological activity compared to other similar compounds. The presence of the tetrahydrothiophene ring also imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-ethyl-1-(thiolan-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2S/c1-2-8(7)6-3-4-9-5-6/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADGJKMVJCUCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-1-(tetrahydrothiophen-3-yl)hydrazine
Reactant of Route 2
1-Ethyl-1-(tetrahydrothiophen-3-yl)hydrazine
Reactant of Route 3
1-Ethyl-1-(tetrahydrothiophen-3-yl)hydrazine
Reactant of Route 4
1-Ethyl-1-(tetrahydrothiophen-3-yl)hydrazine
Reactant of Route 5
1-Ethyl-1-(tetrahydrothiophen-3-yl)hydrazine
Reactant of Route 6
1-Ethyl-1-(tetrahydrothiophen-3-yl)hydrazine

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